Triamcinolone acetonide 21-acetate

Descripción general

Descripción

Triamcinolone acetonide 21-acetate: is a synthetic corticosteroid derived from triamcinolone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of triamcinolone acetonide, which is widely used in medical treatments for various inflammatory conditions, including skin disorders, joint inflammation, and allergic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of triamcinolone acetonide 21-acetate involves multiple steps, starting from triamcinolone. One common method includes the acetonide formation at the 16,17-positions followed by acetylation at the 21-position. The reaction typically involves the use of acetic anhydride and a base such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and purification steps to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: Triamcinolone acetonide 21-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of 21-aldehyde and 17-carboxylic acid derivatives.

Reduction: Reduction reactions are less common but can modify the ketone groups present in the molecule.

Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Triamcinolone acetonide 21-acetate is known for its potent anti-inflammatory and immunosuppressive properties. It acts by binding to glucocorticoid receptors, modulating gene expression, and inhibiting the production of pro-inflammatory cytokines. This compound is available in various formulations, including injectable suspensions, topical creams, and nasal sprays, allowing for diverse routes of administration tailored to specific conditions.

Dermatological Uses

- Topical Treatment : Triamcinolone acetonide is commonly used in concentrations of 0.1% to 0.5% for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. It helps alleviate symptoms like redness and itching by reducing inflammation at the site of application .

- Intralesional Injections : For conditions like keloids and alopecia areata, intralesional injections of triamcinolone acetonide have shown efficacy in reducing lesion size and promoting hair regrowth .

Ophthalmological Applications

- Intravitreal Injections : Triamcinolone acetonide is utilized in treating ocular inflammatory conditions such as uveitis and diabetic macular edema. A study involving 310 eyes indicated that intravitreal injections can effectively manage these conditions but carry risks such as sterile endophthalmitis .

- Subconjunctival Injections : In cases of corneal transplant rejection, subconjunctival injections have been shown to improve patient outcomes when combined with topical corticosteroids .

Rheumatological Indications

- Intra-Articular Injections : Triamcinolone acetonide is frequently administered intra-articularly for managing joint inflammation in conditions like rheumatoid arthritis and osteoarthritis. The extended-release formulations allow prolonged therapeutic effects within the joint space .

General Medical Uses

- Systemic Treatment : It is indicated for various systemic inflammatory conditions, including lupus erythematosus and adrenocortical insufficiency. The drug's systemic effects are beneficial in managing severe allergic reactions and autoimmune disorders .

Case Study 1: Ocular Inflammation

A 76-year-old male with diabetic macular edema received intravitreal injections of triamcinolone acetonide after previous treatments were ineffective. Post-treatment evaluations showed improved visual acuity but raised concerns about potential endophthalmitis due to his history of uveitis .

Case Study 2: Keloid Treatment

In a clinical trial involving patients with keloids, intralesional triamcinolone acetonide injections resulted in significant reduction in keloid size compared to placebo treatments over a six-month follow-up period .

Data Tables

| Application Area | Formulation Type | Indications | Notes |

|---|---|---|---|

| Dermatology | Topical Cream/Ointment | Eczema, Psoriasis | 0.1% - 0.5% concentrations used |

| Ophthalmology | Intravitreal Injection | Uveitis, Diabetic Macular Edema | Risk of sterile endophthalmitis noted |

| Rheumatology | Intra-Articular Injection | Rheumatoid Arthritis, Osteoarthritis | Extended-release formulations available |

| General Medicine | Systemic Injection | Lupus Erythematosus | Effective for severe allergic reactions |

Mecanismo De Acción

Triamcinolone acetonide 21-acetate exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses . The compound inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and immune activity .

Comparación Con Compuestos Similares

Triamcinolone acetonide: A more commonly used derivative with similar anti-inflammatory properties.

Prednisone: Another corticosteroid with similar uses but different potency and side effects.

Methylprednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetics.

Uniqueness: Triamcinolone acetonide 21-acetate is unique due to its specific acetylation at the 21-position, which can influence its pharmacokinetic properties and potency. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to other corticosteroids .

Actividad Biológica

Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid that exhibits a range of biological activities, primarily characterized by its anti-inflammatory, immunosuppressive, and antiallergic properties. This article provides an in-depth examination of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure

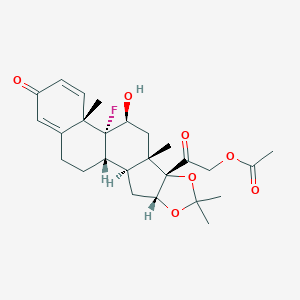

this compound is chemically classified as (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione. Its molecular formula is C26H33FO7, and it is typically presented as a white solid .

Mechanism of Action

As a glucocorticoid, this compound functions by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression that inhibits the synthesis of inflammatory mediators. This action effectively reduces inflammation and modulates immune responses by preventing the release of cytokines and other inflammatory substances .

Biological Functions

-

Anti-inflammatory Activity

- This compound demonstrates significant anti-inflammatory effects by inhibiting phospholipase A2, which decreases arachidonic acid production and subsequently reduces prostaglandin synthesis .

- In animal models, topical applications have shown that doses as low as 0.2 µg/cm² can suppress inflammation effectively for over 48 hours .

- Immunosuppressive Effects

- Antiallergic Properties

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

These parameters indicate that triamcinolone acetonide has a relatively short half-life but is efficiently excreted from the body.

Case Studies

-

Knee Osteoarthritis

A phase III trial investigated the efficacy of triamcinolone acetonide extended-release (ER) in patients with knee osteoarthritis (OA). Results indicated significant pain relief compared to placebo at various time points (p < 0.0001), with a notable improvement in physical function as measured by WOMAC scores . -

Subconjunctival Injection for Corneal Rejection

In a study involving patients with corneal endothelial allograft rejection, subconjunctival injections of triamcinolone acetonide demonstrated effective management of rejection episodes when combined with topical corticosteroids. Patients showed improved outcomes compared to controls receiving systemic steroids . -

Topical Delivery Using Transfersomes

Research on novel formulations using Transfersomes indicated enhanced bioavailability and prolonged anti-inflammatory effects when applied topically. This method significantly reduced the required dose while maintaining efficacy against induced edema in murine models .

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBDXTSTTMAKHK-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959526 | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3870-07-3 | |

| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.